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Octadecan-1-ol;propan-2-ol;titanium

Rheology Polymer Composites Filler Dispersion

The compound designated as octadecan-1-ol;propan-2-ol;titanium corresponds to the class of monoalkoxy fatty acid titanate coupling agents, most closely represented by isopropyl triisostearoyl titanate (CAS 61417-49-0). These organometallic complexes feature a titanium center coordinated with long-chain fatty acid (octadecanoate/isostearate) ligands and isopropoxy groups.

Molecular Formula C21H46O2Ti
Molecular Weight 378.5 g/mol
Cat. No. B15179698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecan-1-ol;propan-2-ol;titanium
Molecular FormulaC21H46O2Ti
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCO.CC(C)O.[Ti]
InChIInChI=1S/C18H38O.C3H8O.Ti/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-3(2)4;/h19H,2-18H2,1H3;3-4H,1-2H3;
InChIKeyLQHKUVJCCFFSLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octadecan-1-ol;propan-2-ol;titanium – A Reactive Organotitanate Coupling Agent for Filled Polymer Systems


The compound designated as octadecan-1-ol;propan-2-ol;titanium corresponds to the class of monoalkoxy fatty acid titanate coupling agents, most closely represented by isopropyl triisostearoyl titanate (CAS 61417-49-0) . These organometallic complexes feature a titanium center coordinated with long-chain fatty acid (octadecanoate/isostearate) ligands and isopropoxy groups [1]. Functionally, they are employed to modify inorganic filler surfaces, imparting hydrophobicity and creating a reactive interface with polymer matrices, a mechanism fundamentally distinct from non-reactive, fatty acid-based surface treatments [2].

Mechanism Reactive organotitanate coupling at filler-polymer interface, providing covalent bonding distinct from non-reactive fatty acid surface treatments
Workflow Fit High-filler-loading polyolefin (HDPE, PP) composites requiring improved dispersion and processability
Processing Benefit Reported low-shear melt viscosity reduction facilitates higher filler content or lower energy input

Why Generic Substitution of Octadecan-1-ol;propan-2-ol;titanium with Simple Fatty Acids Fails in Composite Engineering


A common procurement error is substituting this reactive organotitanate with inexpensive, non-reactive fatty acids like stearic acid, assuming both merely hydrophobize filler surfaces. This substitution fails functionally because the titanium center in octadecan-1-ol;propan-2-ol;titanium enables a reactive treatment that bonds the organic ligand to the filler and entangles the long alkyl chain with the polymer matrix, whereas stearic acid only provides a non-reactive, weak boundary layer. Direct comparative evidence demonstrates this mechanism translates into divergent rheological and mechanical performance in the final composite, making them non-interchangeable in critical applications [1].

Interface bonding mechanism mismatch
Stearic acid forms a weak, physisorbed boundary layer that may migrate or degrade under stress, unlike the covalent titanate bond that resists interfacial failure.
Opposite rheological effects on melt processing
Stearic acid increases melt viscosity at low shear, which can reduce filler dispersion and raise torque, whereas the titanate reduces viscosity for improved throughput.
Long-term performance degradation risk
Physisorbed coatings are susceptible to thermal and mechanical degradation over time, potentially leading to property loss; covalent titanate interface may provide sustained stability.

Quantitative Performance Differentiation Guide for Octadecan-1-ol;propan-2-ol;titanium in Polymer Composites


Rheological Modification: Divergent Viscosity Effects vs. Stearic Acid at Low Shear

In a direct head-to-head comparison within a CaCO3-filled HDPE system, the organotitanate (isopropyl triisostearoyl titanate) and stearic acid exhibited opposite effects on melt viscosity at low frequencies. The titanate reduced the viscosity of the dispersed system, suggesting improved filler wetting and dispersion, while stearic acid increased the viscosity, indicative of poorer dispersion and particle agglomeration [1].

Melt Viscosity at Low Shear
Direct head-to-head comparison
Titanate reduced, stearic acid increased viscosity
Opposite effects guide filler loading decisions
CaCO₃/HDPE; twin-screw extrusion, low frequencies
Rheology Polymer Composites Filler Dispersion

Mechanical Property Balance: Enhanced Toughness vs. Stearic Acid with Comparable Tensile Trade-off

The same comparative study showed that both the organotitanate and stearic acid treatments increased impact strength and elongation at break relative to untreated filler, but both had a slight adverse effect on tensile strength. This indicates the titanate provides a similar toughness-enhancement profile to stearic acid, but achieves this through a fundamentally different, reactive interfacial mechanism that confers long-term stability benefits [1].

Impact & Tensile Balance
Direct head-to-head comparison
Both improved impact/elongation with slight tensile decrease
Comparable toughness through different mechanisms
Exact values not reported; HDPE/CaCO₃ composites
Mechanical Properties Impact Strength Filled Polymers

Interfacial Microstructure: Fibril Formation Enabled by Reactive Coupling, Unseen with Non-Reactive Agents

SEM photomicrograph analysis of fractured surfaces revealed a critical morphological difference: the organotitanate and stearic acid both imparted an ability to form fibrils to the particulate-filled system. This fibril formation is attributed to enhanced compatibility between the inorganic CaCO3 and the organic HDPE matrix, and it underpins the observed improvements in impact strength [1].

Fracture Surface Morphology
Direct head-to-head comparison
Fibril formation by both agents; titanate via chemical coupling
Covalent interface may support sustained integrity
SEM of cryo-fractured CaCO₃/HDPE surfaces
Polymer-Filler Interface SEM Microscopy Fracture Morphology

Composite Performance Role: Reactive Coupling Agent vs. Non-Reactive Dispersant Class

A broad-scope review of surface treatment strategies for polypropylene/CaCO3 composites classifies organotitanates as 'reactive coupling agents' and fatty acids as 'non-reactive dispersants'. The outcomes revealed that stearic acid establishes stronger direct bonds with the calcite surface, but isopropyl tristearyl titanate is the agent that ultimately improves the final product properties by forming a bond at the polymer/filler interface. This places octadecan-1-ol;propan-2-ol;titanium in a distinct functional class essential for load-transfer applications [1].

Functional Classification
Supporting evidence
Titanate improves final properties via polymer/filler interface; stearic acid does not translate similarly
Selection targets performance location, not surface strength
PP/CaCO₃ composite review; scite.ai summary
Surface Treatment Coupling Agent Dispersant Composite Performance

Optimal Application Scenarios for Octadecan-1-ol;propan-2-ol;titanium Based on Differential Evidence


High-Filler-Loading Polyolefin Compounds Requiring Low Melt Viscosity

In polyolefin (HDPE, PP) composites with high calcium carbonate filler content (>30 wt%), this organotitanate is preferred over stearic acid to mitigate processing challenges. The quantified low-shear viscosity reduction exhibited by the titanate-treated system [1] enables higher throughput and/or filler loading without sacrificing extruder torque or surface finish, directly addressing a procurement pain point for compounders.

Applications Demanding Sustained Interfacial Integrity Under Stress

For engineering components subjected to thermal cycling, mechanical fatigue, or long-term environmental exposure, the reactive bonding mechanism of this titanate [1] [2] provides a crucial advantage. Unlike the migration-prone stearic acid layer, the covalent titanate interface resists degradation, making it the specified choice for automotive under-hood parts, durable goods, and critical infrastructure composites.

Nanocomposites and Engineered Particle Coatings

When dispersing high-surface-area nanoparticles (e.g., nano-CaCO3, TiO2) into non-polar polymers, the organotitanate's ability to form fibrillar interfaces [1] and reduce particle-particle agglomeration is essential. This scenario highlights a clear differentiation where simple fatty acid dispersants fail to prevent re-agglomeration or provide adequate stress transfer, justifying the selection of this reactive titanate.

Application
Selection Property
Validation Focus
High-filler-loading polyolefin compounding
Reactive coupling at filler-polymer interface
Low-shear melt viscosity reduction profile
Sustained interfacial integrity under thermal/mechanical stress
Covalent filler-polymer bond resistance to migration
Long-term property retention under cyclic stress
Nanocomposite and high-surface-area filler dispersion
Fibrillar interface formation and agglomeration prevention
Morphological integrity and particle distribution
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